BenchChemオンラインストアへようこそ!

3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

nAChR radioligand binding regioisomer SAR

3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine (CAS 2200496-89-3) is a distinct pyrrolidinyloxypyridine derivative occupying a unique pharmacophoric space within the nAChR ligand class. Its 2-oxy,3-methyl pyridine substitution pattern combined with the 3-pyrrolidinyloxy linkage differentiates it from well-characterized ligands like ABT-089 and A-84543. Even minor regioisomeric changes in this class can shift α4β2 binding IC50 values by >100-fold, making this compound indispensable for mapping the β2 minus-side binding pocket. As a racemic mixture, it serves as an ideal starting material for chiral resolution to evaluate enantiomer-specific nAChR subtype engagement—a critical step for developing subtype-selective probes with reduced off-target liabilities. Procure this compound to ensure assay reproducibility and generate accurate SAR conclusions.

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 2200496-89-3
Cat. No. B2496169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
CAS2200496-89-3
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESCC1=C(N=CC=C1)OC2CCN(C2)C
InChIInChI=1S/C11H16N2O/c1-9-4-3-6-12-11(9)14-10-5-7-13(2)8-10/h3-4,6,10H,5,7-8H2,1-2H3
InChIKeyOWPVXNVAFQRMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine (CAS 2200496-89-3): Sourcing and Specification Guide


3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine (CAS 2200496-89-3) is a synthetic heterocyclic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol [1]. It belongs to the class of pyrrolidinyloxypyridine derivatives, which are recognized as ligands for nicotinic acetylcholine receptors (nAChRs) . This compound features a 3-methyl-substituted pyridine ring linked via an ether oxygen to the 3-position of a 1-methylpyrrolidine moiety . While structurally related to the α4β2 nAChR agonist ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine] and the radiotracer lead A-84543 [3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]pyridine], the specific substitution pattern (2-oxy, 3-methyl on pyridine; 3-oxy on pyrrolidine) defines a distinct regioisomeric and topographical space within this pharmacophore [2].

Why 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine Cannot Be Replaced by Other Pyrrolidinyloxypyridines


Substituting 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine with a close regioisomer or analog, such as the 4-methyl isomer or the unsubstituted 2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, is scientifically unsound due to profound differences in receptor binding affinity and subtype selectivity. Literature on the pyrrolidinyloxypyridine class demonstrates that even minor alterations to the pyridine substitution pattern can shift nAChR α4β2 binding IC50 values by over two orders of magnitude (e.g., from 22 nM to >10,000 nM) [1]. Specifically, the 2-oxy,3-methyl substitution present in the target compound defines a unique pharmacophoric point in the β2 minus-side binding pocket that is not replicated by 3-oxy or 4-methyl analogues [2]. Furthermore, the 3-oxy attachment on the pyrrolidine ring distinguishes this compound from the more widely studied 2-substituted pyrrolidine series (e.g., ABT-089, A-84543), which display different conformational preferences and subtype selectivities [3]. Therefore, assuming functional equivalence among in-class compounds will compromise assay reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine Against Closest Analogs


Regioisomeric nAChR α4β2 Affinity: 3-Methyl vs. 4-Methyl and Unsubstituted Analogues

Direct head-to-head binding data for 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine at the α4β2 nAChR are not publicly available. However, quantitative data for the regioisomeric 3-(1-Methyl-pyrrolidin-3-yloxy)-pyridine and the unsubstituted 2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine illustrate the extreme sensitivity of this pharmacophore to pyridine substitution. The 3-oxy, unsubstituted pyridine analogue exhibits a Ki of 4.40 nM at rat α4β2 nAChR [1]. In stark contrast, the 2-oxy, unsubstituted pyridine analogue shows a Ki > 10,000 nM under the same assay conditions [2]. This represents a >2,200-fold difference in binding affinity. The target compound, 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, combines the 2-oxy linkage with a 3-methyl group—a substitution pattern not captured by either of these measured regioisomers. Based on established SAR for pyridyl ether nAChR ligands, the 3-methyl group on a 2-oxy scaffold is predicted to confer intermediate affinity and potentially unique subtype selectivity profiles [3].

nAChR radioligand binding regioisomer SAR

Structural Differentiation from Clinically Advanced α4β2 Agonist ABT-089 (Pozanicline)

ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine] is a well-characterized α4β2 nAChR partial agonist with a Ki of 16 nM at the human α4β2 receptor [1]. The target compound, 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, differs in three critical structural features: (1) the methyl group is at the pyridine 3-position rather than the 2-position; (2) the ether oxygen is attached directly to the pyridine 2-position (vs. 3-methoxy in ABT-089); and (3) the ether linkage is at the pyrrolidine 3-position (vs. 2-methoxy in ABT-089). These differences are not trivial; ABT-089's 2-methyl, 3-methoxy substitution is essential for its selectivity toward the high-affinity (−)-cytisine binding site (α4β2) over α7 (Ki ≥ 10,000 nM) and α1β1δγ (Ki > 1000 nM) subtypes [2]. The target compound's 3-methyl, 2-oxy, 3-pyrrolidinyloxy topology will likely exhibit a distinct selectivity fingerprint, making it a valuable tool for dissecting nAChR subtype pharmacology.

nAChR neuropharmacology ABT-089 Pozanicline

Distinct Pharmacophore Topology vs. A-84543 Radiotracer Lead

A-84543 [3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]pyridine] is a prototypical α4β2 nAChR agonist and the lead compound for numerous PET radiotracers [1]. Its in vivo biodistribution in mice demonstrates high brain uptake, with 9.6% ID/g in the thalamus and a thalamus/cerebellar ratio of 2.3 at 30 min post-injection, confirming specific nAChR binding [2]. The target compound differs from A-84543 in the position of the ether oxygen on the pyridine ring (2- vs. 3-position) and on the pyrrolidine ring (3- vs. 2-position). Computational studies on pyrrolidine-based nAChR ligands reveal that the flexibility and substitution pattern of the aromatic portion directly influence α4β2 vs. α3β4 subtype selectivity, with the β2 minus-side pocket being highly sensitive to these structural variations [3]. The target compound's unique topology may confer a different selectivity window, making it a candidate for exploring novel nAChR pharmacophore space beyond the extensively characterized A-84543 scaffold.

nAChR PET imaging A-84543 radiotracer

Enantiomeric Purity and Chiral Differentiation Potential

The compound contains a stereogenic center at the 3-position of the pyrrolidine ring. While the CAS registry (2200496-89-3) corresponds to the racemic mixture, the (R)-enantiomer of the closely related 3-((R)-1-Methyl-pyrrolidin-3-yloxy)-pyridine exhibits high affinity for α4β2 nAChR (Ki = 4.40 nM), whereas its affinity for the α10 subunit is negligible (Ki > 10,000 nM) [1]. This demonstrates the critical role of stereochemistry in determining nAChR subtype engagement. The target compound, as a racemate, provides a baseline for chiral resolution studies and for assessing enantioselective binding at nAChR subtypes. In contrast, ABT-089 and A-84543 are typically studied as single enantiomers (S-configuration), limiting their utility for investigating stereochemical contributions to receptor pharmacology.

chiral chromatography enantiomer stereochemistry nAChR

High-Impact Application Scenarios for 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine


nAChR Subtype Selectivity Profiling and SAR Expansion

Given the extreme sensitivity of nAChR binding to pyridine substitution patterns (IC50 range from 22 nM to >10,000 nM) [1], this compound is ideally suited for structure-activity relationship (SAR) studies aimed at mapping the β2 minus-side binding pocket. Its unique 2-oxy, 3-methyl pyridine scaffold, combined with the 3-pyrrolidinyloxy linkage, occupies a chemical space distinct from well-characterized ligands like ABT-089 and A-84543. Researchers can use this compound to probe how subtle regioisomeric changes modulate α4β2 vs. α3β4 selectivity, thereby refining pharmacophore models for next-generation nAChR therapeutics [2].

Chiral Resolution and Enantioselective Pharmacology Studies

As a racemic mixture, this compound is a valuable starting material for chiral chromatography and subsequent evaluation of individual enantiomers. The close analogue 3-((R)-1-Methyl-pyrrolidin-3-yloxy)-pyridine exhibits >2,200-fold selectivity for α4β2 over α10 nAChR [1]. By resolving the enantiomers of 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, researchers can assess the stereochemical determinants of nAChR subtype engagement, a critical step for developing subtype-selective pharmacological probes and reducing off-target liabilities in drug candidates.

Building Block for Novel PET Tracer Development

The pyrrolidinyloxypyridine scaffold is a privileged framework for developing nAChR PET radiotracers, as exemplified by [11C]A-84543, which achieves 9.6 %ID/g brain uptake and a thalamus/cerebellar ratio of 2.3 [1]. The target compound's distinct substitution pattern may confer altered lipophilicity, metabolic stability, or off-target binding profiles, making it a promising precursor for synthesizing novel radiolabeled probes. Its 3-methyl and 2-oxy groups offer potential sites for further functionalization (e.g., halogenation for 18F labeling) while maintaining a core pharmacophore known to cross the blood-brain barrier [2].

Negative Control or Selectivity Counter-Screen in nAChR Assays

The dramatic drop in nAChR affinity observed for the 2-oxy, unsubstituted pyridine analogue (Ki > 10,000 nM) compared to the 3-oxy analogue (Ki = 4.40 nM) [1] suggests that regioisomers of this class can serve as powerful selectivity controls. While binding data for the target compound are not yet available, its unique structure positions it as a potential tool for counter-screening in nAChR assays. It can be used to validate that observed biological effects are due to specific nAChR subtype engagement rather than non-specific interactions with related pyrrolidinyloxypyridine scaffolds.

Quote Request

Request a Quote for 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.